molecular formula C19H26N6O B6430654 N-cyclopentyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide CAS No. 2202419-74-5

N-cyclopentyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide

Cat. No. B6430654
CAS RN: 2202419-74-5
M. Wt: 354.4 g/mol
InChI Key: VTRQSGJGCCQEDE-UHFFFAOYSA-N
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Description

Compounds with a triazolo-pyridazine core, like the one in your query, are often used in medicinal chemistry due to their diverse pharmacological activities . They can be designed and synthesized to target various biological systems .


Synthesis Analysis

The synthesis of similar compounds often involves the design of small molecules featuring privileged scaffolds . The exact synthetic route would depend on the specific substituents present in the molecule .


Molecular Structure Analysis

The molecular structure of these compounds often includes a triazole ring fused with a pyridazine ring . The exact structure would depend on the specific substituents and their positions .

Scientific Research Applications

Anticancer Activity

Compounds similar to the one have shown promising anticancer activities. For instance, some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives exhibited potent cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell .

Antimicrobial Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been reported to possess antimicrobial properties . This suggests that your compound could potentially be used in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Activity

These derivatives have also been found to exhibit analgesic and anti-inflammatory activities . This could make them useful in the treatment of conditions involving pain and inflammation.

Antioxidant Activity

The antioxidant activity of these compounds suggests they could be used in the prevention of diseases caused by oxidative stress .

Antiviral Activity

Some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antiviral properties , indicating potential use in antiviral therapies.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.

Antitubercular Agents

The antitubercular activity of these derivatives indicates potential use in the treatment of tuberculosis .

PARP-1 and EGFR Targets Inhibition

Some derivatives have shown promising dual enzyme inhibition of PARP-1 and EGFR, which are important targets in cancer treatment .

Future Directions

The future directions in the research of these compounds could involve the design and synthesis of new derivatives with improved pharmacological activity . This could involve modifications to the core structure or the substituents .

properties

IUPAC Name

N-cyclopentyl-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c26-19(20-15-3-1-2-4-15)24-11-9-14(10-12-24)18-22-21-17-8-7-16(13-5-6-13)23-25(17)18/h7-8,13-15H,1-6,9-12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRQSGJGCCQEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide

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